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Compound of Interest

2-(Difluoromethoxy)phenylacetic
Compound Name: o
aci

Cat. No. B1304702

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound
2-(Difluoromethoxy)phenylacetic acid (CAS No. 86867-68-7). Due to the limited availability
of public experimental data, this document presents a combination of confirmed molecular
information and predicted spectral characteristics for its Nuclear Magnetic Resonance (NMR),
Mass Spectrometry (MS), and Infrared (IR) analyses. The methodologies provided for data
acquisition are based on standard analytical chemistry protocols for compounds of a similar
nature. This guide is intended to serve as a reference for researchers and professionals
involved in drug development and chemical synthesis.

Compound Identification
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Parameter Value

Compound Name 2-(Difluoromethoxy)phenylacetic acid
CAS Number 86867-68-7

Molecular Formula CoHsF20s3

Molecular Weight 202.16 g/mol

Chemical Structure

Structure of 2-(Difluoromethoxy)phenylacetic

acid

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-
(Difluoromethoxy)phenylacetic acid. These predictions are based on the analysis of
structurally similar compounds.

Predicted *H NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-12 Singlet (broad) 1H -COOH
~7.2-7.5 Multiplet 4H Aromatic protons
~6.5-7.0 (triplet) Triplet () 1H -OCHF2
~3.7 Singlet 2H -CHz-

Predicted **C NMR Data

Note: Predicted data based on analogous compounds.
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Chemical Shift (8) ppm Assighment
~175 -COOH

~150 (1) C-OCHF2

~130 Aromatic CH
~128 Aromatic CH
~125 Aromatic C-CH:
~122 Aromatic CH
~115 (1) -OCHF2

~112 Aromatic CH
~40 -CH2-

Predicted *°F NMR Data

Note: Predicted data based on analogous compounds.

Chemical Shift ()

Coupling Constant

Multiplicit Assighment

ppm Al (J) Hz 2

~-80to -90 Doublet ~50-60 (J H-F) -OCHF2
Predicted Mass Spectrometry (MS) Data
Note: Predicted data based on analogous compounds.

m/z Interpretation

202.04 [M]* (Molecular lon)

157.04 [M - COOH]*

135.03 [M - OCHF2 - H]*

91.05 [C7H7]* (Tropylium ion)
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Predicted Infrared (IR) Data

Note: Predicted data based on analogous compounds.

Wavenumber (cm~?) Assignment

2500-3300 (broad) O-H stretch (Carboxylic acid)
~1700 C=0 stretch (Carboxylic acid)
1000-1200 C-F stretch

~1250 C-O stretch

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectral data for 2-(Difluoromethoxy)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the presence of fluorine atoms in
the molecule.
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Difluoromethoxy)phenylacetic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de, or Acetone-ds).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5
seconds, and 1024-4096 scans.
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e 19F NMR Acquisition: Acquire the fluorine NMR spectrum. A specific probe for fluorine may
be required. Use an external reference standard like CFCls.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts should be referenced to the residual solvent peak or
an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

Procedure:

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid/liquid sample
directly for EI-MS.

« lonization: lonize the sample using either ESI (for softer ionization, often showing the
molecular ion) or El (for more fragmentation).

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-
Flight).

o Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions. For high-resolution mass
spectrometry (HRMS), the exact mass can be determined to confirm the elemental
composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:
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e Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the
solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for
Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly
on the ATR crystal.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectral
characterization of a chemical compound.
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Workflow for Synthesis and Spectral Characterization
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Caption: General workflow from chemical synthesis to structural elucidation.
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Conclusion

This technical guide provides a foundational understanding of the expected spectral
characteristics of 2-(Difluoromethoxy)phenylacetic acid. While experimental data is not
readily available in the public domain, the predicted data and standard experimental protocols
outlined herein offer a valuable resource for researchers. It is recommended that experimental
data be acquired and compared with these predictions for definitive structural confirmation.

« To cite this document: BenchChem. [Spectral Data of 2-(Difluoromethoxy)phenylacetic Acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304702#2-difluoromethoxy-phenylacetic-acid-
spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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